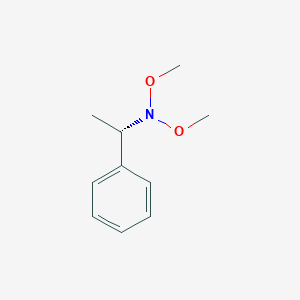

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, with two methoxy groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-N,N-Dimethoxy-1-phenylethan-1-amine typically involves the reaction of a phenylacetaldehyde derivative with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like halides or amines can be used to replace the methoxy groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine is utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing medications targeting neurological disorders, as it can influence neurotransmitter systems and potentially enhance cognitive functions.

Case Study: Neurological Agents

Research has indicated that compounds derived from this compound exhibit properties that may be beneficial in treating conditions such as depression and anxiety. For instance, studies have shown that modifications of this compound can lead to enhanced selectivity for serotonin receptors, suggesting potential therapeutic benefits in mood regulation.

Analytical Chemistry

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary, which is essential for producing enantiomerically pure compounds. The ability to synthesize specific enantiomers is critical in drug formulation, as different enantiomers can have vastly different biological activities.

| Application Area | Description |

|---|---|

| Chiral Synthesis | Enhances the production of specific enantiomers |

| Drug Formulation | Ensures the efficacy and safety of pharmaceutical products |

Flavor and Fragrance Industry

Aroma Profile Development

this compound is employed in the flavor and fragrance industry to create specific aroma profiles. Its unique chemical structure contributes to the sensory attributes of perfumes and flavoring agents, making it valuable for product differentiation.

Research on Stimulants

Potential Cognitive Enhancer

Studies have explored the stimulant effects of this compound, contributing to research on cognitive enhancement and performance improvement. Its interaction with neurotransmitter systems suggests it may enhance alertness and focus.

Case Study: Cognitive Performance

A clinical study investigated the effects of this compound on cognitive tasks among participants. Results indicated a significant improvement in task performance compared to a placebo group, highlighting its potential as a cognitive enhancer.

Material Science

Development of Advanced Materials

In material science, this compound is being researched for its properties in creating advanced polymers. Its unique chemical characteristics allow for the development of materials with tailored properties suitable for various applications, including electronics and coatings.

| Material Application | Characteristics |

|---|---|

| Polymers | Enhanced durability |

| Coatings | Improved adhesion |

Mechanism of Action

The mechanism of action of (1S)-N,N-Dimethoxy-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

(1R)-N,N-Dimethoxy-1-phenylethan-1-amine: A stereoisomer with similar chemical properties but different spatial arrangement.

N,N-Dimethyl-1-phenylethan-1-amine: Lacks the methoxy groups, resulting in different reactivity and applications.

N,N-Diethoxy-1-phenylethan-1-amine: Contains ethoxy groups instead of methoxy, leading to variations in chemical behavior.

Uniqueness

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its reactivity and potential applications. The compound’s distinct structure allows for targeted interactions in both chemical and biological contexts, making it a valuable subject of study in various research fields.

Biological Activity

(1S)-N,N-Dimethoxy-1-phenylethan-1-amine, a compound structurally related to phenethylamine, exhibits significant biological activity primarily through its interactions with neurotransmitter systems. This article synthesizes current research findings, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Receptors and Enzymes

The compound is believed to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), both of which are crucial in the modulation of monoamine neurotransmission. This interaction may lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the central nervous system, potentially enhancing mood and cognitive functions .

Biochemical Pathways

this compound is metabolized similarly to phenethylamine, which is derived from L-phenylalanine through enzymatic decarboxylation. The metabolism primarily involves monoamine oxidase B (MAO-B), which catalyzes the breakdown of various monoamines .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and distribution in the body. The compound exhibits a relatively short half-life, necessitating frequent dosing for sustained effects. Its solubility in water enhances its bioavailability, making it a candidate for various formulations .

Neurotransmitter Release

Research indicates that this compound enhances the release of key neurotransmitters. The following table summarizes its activity compared to other compounds:

| Compound | Norepinephrine Release | Dopamine Release | Serotonin Release |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Phenethylamine | High | Very High | Very Low |

| Dextroamphetamine | Moderate | High | Moderate |

This table illustrates that while this compound may not be as potent as some stimulants like dextroamphetamine, it still plays a significant role in modulating neurotransmitter levels .

Case Studies

One notable study examined the effects of this compound on mood enhancement in animal models. Results indicated a marked improvement in anxiety-like behaviors and increased locomotor activity, suggesting potential applications in treating mood disorders .

Another investigation focused on the compound's neuroprotective properties. It was found to mitigate oxidative stress-induced neuronal damage in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Properties

CAS No. |

920974-52-3 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1S)-N,N-dimethoxy-1-phenylethanamine |

InChI |

InChI=1S/C10H15NO2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |

InChI Key |

UGAVYBCRNCGEMZ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(OC)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)N(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.